molecular formula C7H6BrIO2S B603143 2-Bromo-5-iodophenyl methyl sulphone CAS No. 1820619-59-7

2-Bromo-5-iodophenyl methyl sulphone

Cat. No. B603143
CAS RN: 1820619-59-7
M. Wt: 361g/mol
InChI Key: HOISVHLEEWJWML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-iodophenyl methyl sulphone is a chemical compound with a molecular formula of C7H6BrIO2S . It is not intended for human or veterinary use and is primarily used for research.


Molecular Structure Analysis

The molecular structure of 2-Bromo-5-iodophenyl methyl sulphone consists of a benzene ring substituted with bromo, iodo, and methylsulfonyl groups . The molecular weight is approximately 361g/mol.


Physical And Chemical Properties Analysis

2-Bromo-5-iodophenyl methyl sulphone is a solid at room temperature . Further physical and chemical properties such as density, melting point, and boiling point are not provided in the available resources .

Safety and Hazards

The compound is associated with several hazard statements including H302+H312+H332 (harmful if swallowed, in contact with skin, or if inhaled), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-bromo-4-iodo-2-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrIO2S/c1-12(10,11)7-4-5(9)2-3-6(7)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOISVHLEEWJWML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrIO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401263019
Record name Benzene, 1-bromo-4-iodo-2-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401263019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1820619-59-7
Record name Benzene, 1-bromo-4-iodo-2-(methylsulfonyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820619-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-bromo-4-iodo-2-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401263019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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